molecular formula C14H18N2O4S B7541653 N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide

N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide

Cat. No. B7541653
M. Wt: 310.37 g/mol
InChI Key: QDJACPBTOIUWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide, also known as NSC745887, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide involves the inhibition of various enzymes and ion channels in the body. Specifically, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. In addition, N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been shown to modulate the activity of ion channels in the brain, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. In addition, this compound has been shown to modulate the activity of ion channels in the brain, which can affect neuronal excitability and synaptic transmission. Finally, N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been shown to modulate the immune response, which can affect the body's ability to fight off infections and diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide is its ability to inhibit the growth of cancer cells and induce apoptosis, making it a valuable tool for cancer research. In addition, this compound has been shown to modulate the activity of ion channels in the brain, making it a valuable tool for studying neurological disorders. However, one limitation of N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide. One direction is the development of more potent and selective inhibitors of carbonic anhydrase, which could have potential therapeutic applications in the treatment of diseases such as glaucoma and epilepsy. Another direction is the study of the effects of N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide on the immune system, which could lead to the development of new immunotherapies for cancer and other diseases. Finally, the study of N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide's effects on ion channels in the brain could lead to a better understanding of the mechanisms underlying neurological disorders such as epilepsy and Alzheimer's disease.

Synthesis Methods

The synthesis of N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide involves a multi-step process that includes the reaction of 4-chlorobenzenesulfonyl chloride with morpholine, followed by the reaction of the resulting product with 2-methyl-3-aminopropenoic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been studied for its potential use in various scientific research applications, including cancer research, neurobiology, and immunology. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been shown to modulate the activity of ion channels in the brain, making it a valuable tool for studying the mechanisms of neurological disorders. Finally, N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been shown to modulate the immune response, making it a potential candidate for immunotherapy.

properties

IUPAC Name

N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-3-14(17)15-13-10-12(5-4-11(13)2)21(18,19)16-6-8-20-9-7-16/h3-5,10H,1,6-9H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJACPBTOIUWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide

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